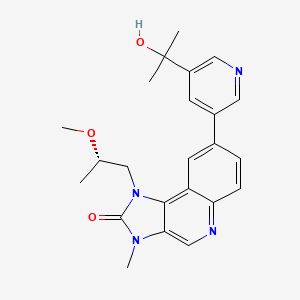
GlyH-101
Vue d'ensemble
Description
GlyH-101 est un inhibiteur puissant et sélectif du canal chlorure régulé par le régulateur de conductance transmembranaire de la mucoviscidose (CFTR). Il est également connu pour son inhibition réversible du canal chlorure rectifiant vers l'extérieur sensible au volume (VSORC). This compound a montré une activité antiproliférative significative et est largement utilisé dans la recherche scientifique pour sa capacité à inhiber les courants de type CFTR et les courants VSORC .
Applications De Recherche Scientifique
GlyH-101 is extensively used in scientific research, particularly in the study of cystic fibrosis and other diseases involving chloride ion transport. Its applications include:
Mécanisme D'action
Target of Action
GlyH-101, also known as CFTR Inhibitor II, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine . It plays a crucial role in transepithelial ion and fluid transport .
Mode of Action
This compound is a potent and reversible inhibitor of CFTR . It enters the CFTR pore from the extracellular side, changing the CFTR current-voltage relationship from linear to inwardly rectifying . This interaction with its target leads to the inhibition of CFTR chloride channel conductance .
Biochemical Pathways
The inhibition of CFTR by this compound affects various biochemical pathways. CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . Therefore, the inhibition of CFTR can impact these systems significantly. Moreover, this compound has been shown to inhibit other types of Cl− channels and even affect mitochondrial function .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed in the body
Result of Action
This compound has been shown to have antiproliferative activity . It can suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In addition, it has been shown to induce a rapid increase in reactive oxygen species (ROS) levels and depolarize mitochondria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhibitory potency of this compound is voltage-dependent, with a stronger inward rectification This suggests that the electrical environment of the cell can influence the action of this compound
Analyse Biochimique
Biochemical Properties
GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .
Cellular Effects
This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .
Metabolic Pathways
This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways
Transport and Distribution
This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GlyH-101 implique la préparation d'un composé de glycine hydrazide. La voie de synthèse spécifique et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. Il est connu que le composé est préparé sous forme solide et peut être dissous dans le diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .
Méthodes de production industrielle
Le composé est généralement synthétisé dans des laboratoires de recherche et fourni par des fournisseurs de produits chimiques à des fins de recherche scientifique .
Analyse Des Réactions Chimiques
Types de réactions
GlyH-101 subit principalement des réactions d'inhibition où il bloque les canaux CFTR et VSORC. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .
Réactifs et conditions courants
Le réactif courant utilisé avec this compound est le diméthylsulfoxyde (DMSO), qui est utilisé pour dissoudre le composé pour des applications expérimentales. Le composé est stable lorsqu'il est stocké à -20 °C et doit être protégé de la lumière pour maintenir son efficacité .
Principaux produits formés
Le principal produit formé à partir de la réaction de this compound avec ses canaux cibles est l'état inhibé des canaux CFTR et VSORC. Cette inhibition conduit à une réduction du transport des ions chlorure à travers les membranes cellulaires .
Applications de recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans l'étude de la mucoviscidose et d'autres maladies impliquant le transport des ions chlorure. Ses applications incluent:
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux chlorure.
Mécanisme d'action
This compound exerce ses effets en bloquant sélectivement et de manière réversible le canal chlorure CFTR. Le composé se lie à la lumière du canal du côté extracellulaire, entraînant une modification de la relation courant-tension du canal CFTR. Cette inhibition réduit le transport des ions chlorure à travers la membrane cellulaire, ce qui est crucial dans des conditions comme la mucoviscidose .
Comparaison Avec Des Composés Similaires
GlyH-101 est souvent comparé à d'autres inhibiteurs du CFTR tels que CFTRinh-172 et la glibenclamide. Bien que tous ces composés inhibent le CFTR, this compound est unique dans son inhibition réversible et sa capacité à inhiber également la conductance du VSORC. Cette double inhibition fait de this compound un outil précieux dans la recherche .
Composés similaires
CFTRinh-172: Un autre inhibiteur puissant du CFTR, mais il n'inhibe pas la conductance du VSORC.
Glibenclamide: Un composé de sulfonylurée qui inhibe le CFTR mais a une efficacité et une spécificité différentes par rapport à this compound.
Les propriétés uniques de this compound et sa large applicabilité dans la recherche en font un composé important dans l'étude du transport des ions chlorure et des maladies associées.
Propriétés
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBDLOATEPYBSI-NUGSKGIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]
ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]
ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []
ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:
- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]
- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]
- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]
ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.
ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.
ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.
ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []
ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.
ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []
ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
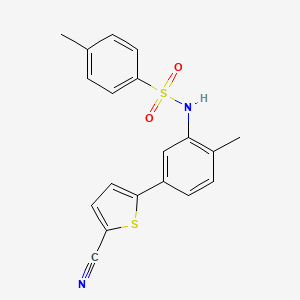
![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)
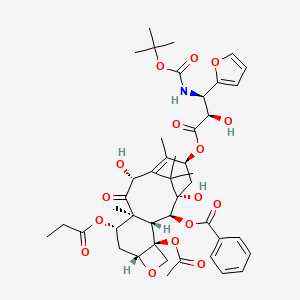
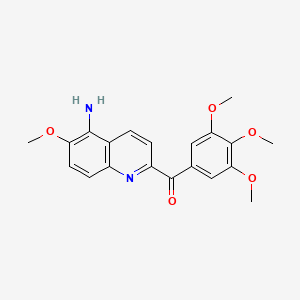
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
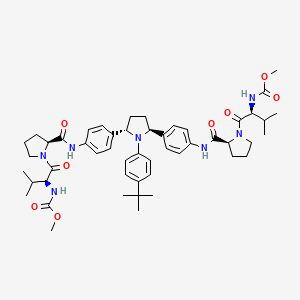

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)
![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
